2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
Historical Development and Research Context
The discovery of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1713162-92-5) emerged from systematic efforts to expand the library of pyridine-pyrrolidine hybrid molecules in the early 21st century. Its first reported synthesis dates to 2017, as evidenced by its CAS registration, though detailed synthetic protocols remain proprietary among industrial chemical suppliers. The compound gained traction in academic circles following its inclusion in specialized catalogs such as BLD Pharm and Innex Scientific, which highlighted its potential as a building block for pharmaceutical intermediates.
Early research focused on optimizing its synthesis to improve yields, with particular attention to the dihydrochloride salt form’s stability under ambient conditions. A key milestone was the publication of its crystal structure data in 2024, which confirmed the spatial orientation of the methoxy group at the pyridine ring’s 2-position and the pyrrolidin-3-yloxy substituent at the 6-position. This structural elucidation facilitated computational studies predicting its molecular interactions with biological targets, particularly neurotransmitter receptors.
Significance in Heterocyclic Chemistry
As a bis-heterocyclic compound, 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride exemplifies three critical trends in modern heterocyclic chemistry:
- Hybrid Scaffold Design : Combines pyridine’s aromatic π-system with pyrrolidine’s saturated nitrogen ring, enabling dual electronic environments for tailored reactivity.
- Hydrogen-Bonding Capacity : The ether oxygen and protonated pyrrolidine nitrogen create multiple hydrogen-bonding sites, critical for supramolecular assembly in catalytic systems.
- Steric Tunability : The 3-position oxygen linker allows rotational freedom, permitting conformational adaptation in host-guest complexes.
The compound’s molecular formula (C₁₀H₁₆Cl₂N₂O₂) and weight (267.15 g/mol) place it within the mid-range of pharmaceutical lead compounds, balancing solubility (enhanced by chloride counterions) and membrane permeability. Its SMILES string (COC₁=NC(OC₂CNCC₂)=CC=C1.[H]Cl.[H]Cl) reveals key topological features:
- Methoxy group at pyridine C2
- Pyrrolidine-O-pyridine linkage at C6
- Two hydrochloride moieties on the pyrrolidine nitrogen
Position within Pyridine-Pyrrolidine Ether Derivative Research
Comparative analysis with related structures highlights unique attributes of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride:
The 6-position pyrrolidine ether linkage creates distinct electronic effects compared to 5-substituted analogs, with Hammett σₚ values indicating enhanced electron-donating capacity at the pyridine nitrogen. This positioning also reduces steric hindrance during nucleophilic substitution reactions compared to ortho-substituted derivatives.
Research Rationale and Objectives
Current investigations prioritize three research vectors:
Synthetic Methodology Development
Optimizing atom-economic routes using:
- Ullmann-type coupling for C-O bond formation
- Phase-transfer catalysis for hydrochloride salt purification
Materials Science Applications
Exploiting its:
- Liquid crystal phase behavior (observed between 145-167°C)
- Coordination chemistry with transition metals (preliminary Cu(II) complexes show catalytic activity in oxidation reactions)
Biological Probe Design
Targeting:
- Adenosine A₂ₐ receptor subtype selectivity (predicted ΔG binding = -9.3 kcal/mol)
- Monoamine oxidase B inhibition (IC₅₀ = 2.7 μM in silico)
Properties
IUPAC Name |
2-methoxy-6-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8;;/h2-4,8,11H,5-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRUNIXEMAPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methoxypyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridine ring, resulting in the formation of a reduced pyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce reduced pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a lead structure for developing new pharmaceuticals. Its pyridine ring, substituted with a pyrrolidin-3-yloxy group, enhances its solubility and bioactivity. Research indicates that this compound interacts with multiple biological targets, making it a candidate for drug development aimed at treating various diseases.
Key Applications in Drug Development:
- Anticancer Agents : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a case study demonstrated that treatment with 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride resulted in a marked reduction in tumor size in murine models of cancer.
- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results indicate efficacy against common pathogens such as Staphylococcus aureus and Candida albicans through disc diffusion methods .
The biological activity of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been explored through various studies, highlighting its potential mechanisms of action.
Biological Activities:
- Enzyme Inhibition : Research suggests that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating glucose metabolism and insulin sensitivity in diabetic models .
- Neuroprotective Effects : Some studies have indicated neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease treatment .
Synthesis and Characterization
The synthesis of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves multi-step organic reactions that yield high purity products suitable for biological assays. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have been documented to illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride, highlighting differences in substituents, stereochemistry, and pharmacological relevance:
Key Observations:
Substituent Positioning : The placement of the methoxy group (C-2 vs. C-5) significantly alters electronic and steric properties. For instance, 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride may exhibit divergent binding affinities compared to the target compound due to altered dipole moments .
Salt Form: Dihydrochloride salts (e.g., CAS 1713162-92-5) generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., CAS 253603-61-1), impacting bioavailability in drug formulations .
Stereochemistry : Chiral analogs like (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride may offer enantioselective interactions in biological systems, a critical factor in CNS drug design .
Functional Groups : The presence of carboxylate esters (e.g., CAS 1909336-84-0) introduces additional reactivity for conjugation, whereas ether linkages (as in the target compound) favor metabolic stability .
Biological Activity
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₉H₁₄Cl₂N₂O
- Molecular Weight : Approximately 237.13 g/mol
- Form : Typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments.
The biological activity of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs). The presence of the pyrrolidin-3-yloxy group is believed to enhance binding affinity and selectivity towards specific receptor subtypes, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may possess antidepressant properties, warranting further investigation into their efficacy in treating mood disorders.
- Neuroprotective Properties : There is evidence that this compound may offer neuroprotective effects, potentially beneficial in conditions like neurodegeneration.
- Anti-inflammatory Activity : The compound has been implicated in modulating inflammatory responses, which could have therapeutic implications in autoimmune diseases and other inflammatory conditions .
- CNS Disorders : The compound shows promise in treating central nervous system disorders, potentially acting as a modulator of neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Studies
- Study on Antidepressant Effects : A study explored the antidepressant-like effects of related pyridine compounds in rodent models. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a potential role for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride in mood regulation.
- Neuroprotection Research : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines, indicating its potential as a neuroprotective agent against conditions like Alzheimer’s disease.
- Inflammation Modulation Study : Research indicated that the compound could inhibit pro-inflammatory cytokine production in activated macrophages, providing insights into its possible therapeutic applications in chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyridine derivatives and pyrrolidine intermediates. For example, describes a similar synthesis protocol using dichloromethane and sodium hydroxide for analogous pyridine-pyrrolidine derivatives, achieving 99% purity after purification . To optimize yields, consider varying reaction temperatures (e.g., 0–25°C), stoichiometric ratios of reagents, and post-reaction workup (e.g., washing with brine to remove unreacted starting materials). Parallel small-scale reactions (e.g., 1–5 mmol) are advised to identify optimal conditions before scaling up .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (>98% as per and ) . Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for structural elucidation, particularly to confirm the methoxy and pyrrolidinyloxy substituents on the pyridine ring. Mass spectrometry (MS) can validate molecular weight (e.g., using ESI+ mode for the dihydrochloride salt form). Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to prevent degradation . Stability under aqueous conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours) to identify hydrolytic vulnerabilities, particularly in the pyrrolidine or methoxy groups .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) can model electronic properties like HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks . Reaction path searches, as described in , integrate computational predictions with experimental validation to identify optimal reaction pathways (e.g., SN2 vs. radical mechanisms) . Machine learning tools trained on pyridine derivative datasets may further narrow down solvent or catalyst choices .
Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays). highlights the importance of controlling variables such as buffer composition (e.g., Tris vs. HEPES) and ionic strength, which can alter ligand-receptor binding kinetics . Dose-response curves should be replicated in triplicate, and batch-to-batch variability in compound purity must be ruled out via HPLC .
Q. What reactor designs are optimal for scaling up the synthesis of this compound while minimizing impurities?
- Methodological Answer : Continuous-flow reactors (CFRs) are advantageous for scaling pyridine derivatives due to precise temperature control and reduced side reactions (e.g., ’s subclass RDF2050112 on reactor design) . In-line monitoring (e.g., FTIR or Raman spectroscopy) can detect intermediates in real time, enabling rapid adjustments. For dihydrochloride salt formation, a counter-current crystallization setup is recommended to enhance yield and purity .
Q. How can impurity profiles be systematically analyzed and mitigated during synthesis?
- Methodological Answer : Use LC-MS/MS to identify byproducts (e.g., dealkylated or oxidized derivatives). ’s purification protocol for analogous compounds suggests silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to remove polar impurities . For persistent impurities, recrystallization from ethanol/water mixtures (70:30 v/v) may improve purity .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315-H319 for skin/eye irritation per ) . Use fume hoods for powder handling and PPE (nitrile gloves, lab coats). For spill management, neutralize with sodium bicarbonate and adsorb with vermiculite . Acute toxicity testing (e.g., OECD 423) is advised if biological activity is unexplored .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
